Esculentic acid

Übersicht

Beschreibung

Synthesis Analysis

While direct synthesis details specific to EA are limited, related works on peptide synthesis in water, such as the preparation of N-ethanesulfonylethoxycarbonyl (Esc) amino acids for peptide synthesis, offer insights into the complex methodologies that can be applied to similar compounds. These methods involve innovative approaches to peptide bond formation, potentially applicable to EA derivatives or related compounds (Hojo et al., 2004).

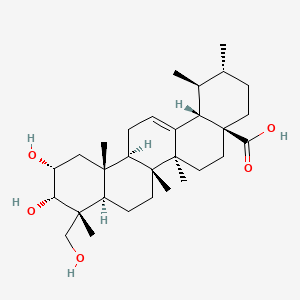

Molecular Structure Analysis

The molecular structure and electronic properties of Esculentin (a compound related to Esculentic acid) have been explored through various spectroscopic techniques and quantum chemical computations. These studies provide a foundation for understanding the structural aspects of EA, offering insights into its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for its biological activities (Erdoğdu, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of EA have been studied through its interactions with COX-2 protein expression. EA exhibits potent anti-inflammatory activity by inhibiting the level of TNF-α, IL-6 pro-inflammatory cytokines, and PGE2 inflammatory mediator in macrophages. This suggests that EA's chemical properties are intricately linked to its ability to modulate key inflammatory pathways (Niu et al., 2014).

Physical Properties Analysis

The physical properties of EA and related compounds can be inferred from studies on peptides derived from esculentin, which exhibit significant antimicrobial activity and membrane-perturbing actions. These studies, while focused on peptides, suggest that the physical properties of EA, such as solubility and membrane interaction capabilities, play a crucial role in its biological effectiveness (Loffredo et al., 2017).

Chemical Properties Analysis

EA's chemical properties, particularly its interaction with lipopolysaccharide (LPS), highlight its potent anti-inflammatory and immunomodulatory activities. These interactions are a testament to EA's ability to neutralize the toxic effects of bacterial endotoxins, underpinning its use in treating inflammatory diseases (Ghosh et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects : Esculentic acid, a compound extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory effects both in vivo and in vitro. It inhibits the production of TNF-α, IL-6, and PGE2, key pro-inflammatory cytokines and mediators, potentially through the suppression of COX-2 protein expression. This makes EA a candidate for treating diseases like rheumatoid arthritis, edema, hepatitis, and bronchitis (Niu et al., 2014).

Protection Against Endotoxic Shock : In another study, EA showed protective effects against LPS-induced endotoxic shock in mice. The administration of EA improved survival rates, reduced the levels of inflammatory cytokines and mediators, and lessened histopathological changes in lung, liver, and kidney tissues. Additionally, EA increased the levels of the anti-inflammatory cytokine IL-10 (Niu et al., 2014).

Identification and Characterization of Compounds : In a study focused on the active principles of Phytolacca esculenta, compounds including 2-hydroxyl this compound and esculentosides E and F were isolated. These compounds were found to enhance phagocytic function of leukocytes and promote DNA synthesis in mice, indicating potential immunomodulatory effects (Wang & Yi, 1984).

Antimicrobial Properties : Esculentin-1, a peptide found in Rana esculenta skin secretions and containing this compound, has been studied for its antimicrobial properties. The research included producing recombinant analogues of the peptide and assessing their biological activity against various microorganisms (Ponti et al., 1999).

Optimizing Biological Properties : A study on esculentin-1a, derived from esculentin-1, focused on optimizing its antimicrobial features. This involved modifications such as amino acid substitutions and peptide conjugation to nanoparticles. The study aimed to overcome limitations like poor biostability and cytotoxicity, contributing to the development of future antibiotic drugs (Casciaro et al., 2017).

Wirkmechanismus

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, this compound can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that this compound may have protective effects against endotoxic shock .

Safety and Hazards

When handling Esculentic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact with eyes, rinse with pure water and consult a doctor .

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-SVOQGVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316954 | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103974-74-9 | |

| Record name | Esculentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

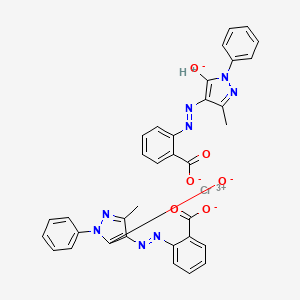

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[4,6-bis(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile](/img/no-structure.png)